Synthesis of 6-Morpholinobenzo[d]thiazol-2-amine: A Technical Guide
Synthesis of 6-Morpholinobenzo[d]thiazol-2-amine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the synthesis of 6-Morpholinobenzo[d]thiazol-2-amine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The guide outlines two plausible and robust synthetic pathways, starting from commercially available precursors. Detailed experimental protocols, quantitative data, and workflow visualizations are provided to facilitate the replication and adaptation of these methods in a laboratory setting.
Introduction
The 2-aminobenzothiazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. Substitution at the 6-position of the benzothiazole ring is a common strategy to modulate the pharmacological profile of these compounds. The incorporation of a morpholine moiety at this position can enhance aqueous solubility, introduce a key hydrogen bond acceptor, and influence ligand-receptor interactions, making 6-Morpholinobenzo[d]thiazol-2-amine a valuable target for synthesis and further investigation.
This guide proposes two primary synthetic routes for the preparation of 6-Morpholinobenzo[d]thiazol-2-amine:
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Route A: A two-step synthesis commencing with the preparation of 2-amino-6-bromobenzothiazole, followed by a palladium-catalyzed Buchwald-Hartwig amination with morpholine.
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Route B: A two-step synthesis involving the nitration of 2-aminobenzothiazole to form 2-amino-6-nitrobenzothiazole, followed by a nucleophilic aromatic substitution (SNAr) with morpholine.
Proposed Synthetic Pathways
The two proposed synthetic pathways for 6-Morpholinobenzo[d]thiazol-2-amine are illustrated below.
Experimental Protocols
The following are detailed experimental protocols for the key steps in the proposed synthetic pathways.
Synthesis of Intermediates
3.1.1. Synthesis of 2-Amino-6-bromobenzothiazole (Intermediate for Route A)
This procedure is adapted from the classical synthesis of 6-substituted 2-aminobenzothiazoles.
Materials:
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4-Bromoaniline
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Potassium thiocyanate (KSCN)
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Bromine (Br₂)
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Glacial acetic acid
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Acetonitrile
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10% Sodium hydroxide (NaOH) solution
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Ethanol
Procedure:
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In a flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-bromoaniline (1 equivalent) in glacial acetic acid.
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Add potassium thiocyanate (4 equivalents) to the solution and stir the mixture for 30 minutes at room temperature.
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Cool the mixture to 0-5 °C in an ice bath.
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Slowly add a solution of bromine (2 equivalents) in glacial acetic acid dropwise, maintaining the temperature below 10 °C.
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After the addition is complete, allow the reaction mixture to stir at room temperature overnight.
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Pour the reaction mixture into crushed ice and neutralize with a 10% NaOH solution to precipitate the crude product.
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Collect the solid by vacuum filtration, wash thoroughly with water, and dry.
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Recrystallize the crude product from ethanol to yield pure 2-amino-6-bromobenzothiazole.
3.1.2. Synthesis of 2-Amino-6-nitrobenzothiazole (Intermediate for Route B)
This procedure involves the nitration of 2-aminobenzothiazole.
Materials:
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2-Aminobenzothiazole
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Concentrated sulfuric acid (H₂SO₄)
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Concentrated nitric acid (HNO₃)
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Aqueous ammonia
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Ethanol
Procedure:
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In a flask cooled in an ice-salt bath, dissolve 2-aminobenzothiazole (1 equivalent) in concentrated sulfuric acid, keeping the temperature below 5 °C.
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Add a mixture of concentrated nitric acid (1.2 equivalents) and concentrated sulfuric acid dropwise, ensuring the temperature does not exceed 20 °C.
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Stir the reaction mixture for 4-5 hours at room temperature.
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Carefully pour the mixture onto crushed ice with vigorous stirring.
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Neutralize the solution with aqueous ammonia until a slightly orange solid precipitates.
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Filter the solid, wash with water, and dry.
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Recrystallize the crude product from ethanol to obtain 2-amino-6-nitrobenzothiazole.
Synthesis of 6-Morpholinobenzo[d]thiazol-2-amine
3.2.1. Route A: Buchwald-Hartwig Amination
This proposed protocol is based on general procedures for the palladium-catalyzed amination of aryl bromides.
Materials:
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2-Amino-6-bromobenzothiazole
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Morpholine
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Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
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Xantphos (or another suitable phosphine ligand)
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Sodium tert-butoxide (NaOtBu)
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Anhydrous toluene (or dioxane)
Procedure:
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In an oven-dried Schlenk tube under an inert atmosphere (e.g., argon), add 2-amino-6-bromobenzothiazole (1 equivalent), Pd₂(dba)₃ (0.02 equivalents), Xantphos (0.04 equivalents), and sodium tert-butoxide (1.4 equivalents).
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Add anhydrous, degassed toluene via syringe, followed by morpholine (1.2 equivalents).
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Seal the tube and heat the reaction mixture to 90-110 °C with stirring.
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Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
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Upon completion, cool the reaction mixture to room temperature, dilute with ethyl acetate, and filter through a pad of celite.
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Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel.
3.2.2. Route B: Nucleophilic Aromatic Substitution (SNAr)
This proposed protocol is based on the principles of SNAr reactions with nitro-activated aromatic systems.
Materials:
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2-Amino-6-nitrobenzothiazole
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Morpholine
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Potassium carbonate (K₂CO₃)
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Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
Procedure:
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To a solution of 2-amino-6-nitrobenzothiazole (1 equivalent) in DMF or DMSO, add morpholine (2-3 equivalents) and potassium carbonate (2 equivalents).
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Heat the reaction mixture to 80-120 °C and stir until the starting material is consumed (monitor by TLC).
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Cool the reaction mixture to room temperature and pour it into water.
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Extract the aqueous layer with ethyl acetate.
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography on silica gel.
Data Presentation
The following tables summarize the available quantitative data for the key compounds in the synthesis of 6-Morpholinobenzo[d]thiazol-2-amine.
Table 1: Physical and Spectroscopic Data of Starting Materials and Intermediates
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance | Yield (%) |
| 4-Bromoaniline | C₆H₆BrN | 172.02 | 62-64 | White to off-white crystalline solid | - |
| 2-Aminobenzothiazole | C₇H₆N₂S | 150.20 | 129-131 | White to light yellow powder | - |
| 2-Amino-6-bromobenzothiazole | C₇H₅BrN₂S | 229.10 | 204-206 | White solid | 68 |
| 2-Amino-6-nitrobenzothiazole | C₇H₅N₃O₂S | 195.20 | 248-252 | Yellow solid | 93 |
Table 2: Physical and Spectroscopic Data of 6-Morpholinobenzo[d]thiazol-2-amine
| Property | Value |
| Molecular Formula | C₁₁H₁₃N₃OS |
| Molecular Weight | 235.31 g/mol |
| CAS Number | 94641-22-2 |
| Appearance | Not available (likely a solid) |
| Melting Point | Not available |
| ¹H NMR (Expected) | δ (ppm): ~7.0-7.5 (aromatic protons), ~3.8 (t, 4H, -CH₂-O-), ~3.1 (t, 4H, -CH₂-N-) |
| ¹³C NMR | Not available |
| IR (cm⁻¹) | Not available |
| Mass Spectrum (m/z) | Not available |
| Yield | Not available |
Experimental Workflow Visualization
The following diagram illustrates a general experimental workflow for the synthesis, purification, and characterization of 6-Morpholinobenzo[d]thiazol-2-amine.
Conclusion
This technical guide provides a comprehensive overview of two viable synthetic routes to 6-Morpholinobenzo[d]thiazol-2-amine. The detailed experimental protocols for the synthesis of key intermediates are based on established literature procedures. While a specific protocol for the final conversion to the target molecule is proposed based on well-understood reaction mechanisms, further optimization may be required to achieve optimal yields and purity. The provided data tables and workflow visualizations are intended to serve as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug development.
